

# Application Notes and Protocols for Generating a T138 (TMEM138) Knockout Mouse Model

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: T138

Cat. No.: B1662433

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Transmembrane protein 138 (TMEM138), also known as **T138**, is a multi-pass transmembrane protein that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] It is particularly crucial for the proper function of primary cilia, which act as cellular antennae for sensing and transducing extracellular signals.[3] Mutations in the TMEM138 gene have been linked to ciliopathies, a class of genetic disorders characterized by ciliary dysfunction. One such disorder is Joubert syndrome, a rare autosomal recessive condition affecting the cerebellum and brainstem, leading to developmental delays, abnormal eye movements, and breathing difficulties.[1][3][4]

Existing knockout mouse models of Tmem138 have demonstrated significant phenotypes, providing valuable insights into the in vivo function of this gene. These models exhibit characteristics that mirror aspects of human ciliopathies, including enlarged brain ventricles, male infertility due to azoospermia, and progressive retinal degeneration.[5][6][7] The retinal degeneration is attributed to defects in the connecting cilium of photoreceptor cells, which disrupts the transport of essential proteins, such as rhodopsin, to the outer segment, ultimately leading to photoreceptor cell death.[5][6][8][9][10][11][12]

This document provides detailed application notes and protocols for the generation and characterization of a Tmem138 knockout mouse model using the CRISPR-Cas9 system. The methodologies outlined here are intended to guide researchers in creating a robust model to

further investigate the pathophysiology of TMEM138-related diseases and to explore potential therapeutic interventions.

## Data Presentation

**Table 1: Expected Phenotypic Outcomes in Tmem138 Knockout Mice vs. Wild-Type Controls**

Phenotypic Parameter	Wild-Type (WT)	Tmem138 Knockout (KO)	Method of Analysis
<b>Brain Morphology</b>			
Lateral Ventricle Volume	Normal	Significantly Increased	Magnetic Resonance Imaging (MRI) or Histological analysis with stereology
<b>Retinal Morphology</b>			
Outer Nuclear Layer (ONL) Thickness	Normal, age-dependent	Progressive thinning	Histology (H&E staining), Optical Coherence Tomography (OCT)
Photoreceptor Outer Segments	Well-organized, elongated	Disorganized, shortened, or absent	Transmission Electron Microscopy (TEM), Immunohistochemistry (IHC) for rhodopsin
Rhodopsin Localization	Confined to outer segments	Mislocalized to the inner segment and cell body	Immunohistochemistry (IHC)
<b>Male Fertility</b>			
Sperm Count	Normal	Azoospermia (absence of sperm)	Sperm analysis from cauda epididymis
Testis Histology	Normal spermatogenesis	Arrest of spermatogenesis	Histology (H&E staining)

## Experimental Protocols

### Protocol 1: Generation of Tmem138 Knockout Mice using CRISPR-Cas9

This protocol outlines the key steps for generating a Tmem138 knockout mouse model.

#### 1. sgRNA Design and Synthesis:

- **Target Selection:** Identify a suitable target site within the mouse Tmem138 gene. Early exons are often targeted to ensure a frameshift mutation leading to a premature stop codon and subsequent nonsense-mediated mRNA decay.
- **sgRNA Design:** Utilize online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to design single guide RNAs (sgRNAs) with high on-target efficiency and low off-target potential.[\[13\]](#)  
[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- **Synthesis:** Synthesize the designed sgRNAs. Commercially available synthetic sgRNAs are recommended for their high quality and purity.

#### 2. Preparation of CRISPR-Cas9 Reagents for Microinjection:

- Prepare a microinjection mix containing:
  - Cas9 nuclease (protein or mRNA)
  - Synthesized sgRNA(s)
  - Injection buffer (e.g., TE buffer, pH 7.5)

#### 3. Zygote Microinjection:

- Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
- Microinject the CRISPR-Cas9 reagent mix into the pronucleus or cytoplasm of the zygotes.  
[\[18\]](#)

- Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
4. Identification of Founder Mice:
- After birth, collect tail biopsies from the resulting pups at approximately 10-14 days of age.
  - Extract genomic DNA from the biopsies.
  - Perform PCR amplification of the targeted region of the Tmem138 gene.
  - Sequence the PCR products (Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.[19]
  - Alternatively, a T7 endonuclease I (T7E1) assay can be used as a preliminary screen for mutations.[19]
5. Breeding and Colony Establishment:
- Breed the identified founder mice with wild-type mice to establish germline transmission of the knockout allele.
  - Genotype the F1 generation to identify heterozygous knockout mice.
  - Intercross heterozygous mice to generate homozygous knockout mice.

## Protocol 2: Validation of Tmem138 Knockout

### 1. Genotyping:

- Design PCR primers that flank the targeted region of the Tmem138 gene.
- Perform PCR on genomic DNA from tail biopsies.
- Analyze PCR products by gel electrophoresis to distinguish between wild-type, heterozygous, and homozygous knockout alleles based on size differences if a significant deletion was introduced. For small indels, Sanger sequencing of the PCR product is necessary.

## 2. mRNA Expression Analysis (optional but recommended):

- Isolate total RNA from relevant tissues (e.g., retina, brain, testes).
- Perform reverse transcription quantitative PCR (RT-qPCR) to measure Tmem138 mRNA levels. A significant reduction in mRNA levels in knockout animals is expected.

## 3. Protein Expression Analysis:

- Isolate protein from relevant tissues.
- Perform Western blotting using a validated antibody against TMEM138. The absence of the TMEM138 protein band in homozygous knockout animals confirms a successful knockout at the protein level.

# Protocol 3: Phenotypic Characterization

## 1. Retinal Degeneration Analysis:

- Optical Coherence Tomography (OCT): Perform in vivo imaging of the retina at different ages to monitor the progressive thinning of the outer nuclear layer.
- Histology: Euthanize mice at various time points, enucleate the eyes, and fix them in an appropriate fixative (e.g., 4% paraformaldehyde). Embed the eyes in paraffin or resin, section, and stain with Hematoxylin and Eosin (H&E). Measure the thickness of the outer nuclear layer.
- Immunohistochemistry (IHC): Use retinal sections for IHC with antibodies against rhodopsin to assess its localization. In knockout mice, rhodopsin is expected to be mislocalized to the inner segment and cell body of photoreceptors.[\[5\]](#)
- Transmission Electron Microscopy (TEM): Analyze the ultrastructure of the photoreceptor connecting cilium and outer segments.

## 2. Neurological Phenotype Analysis:

- Magnetic Resonance Imaging (MRI): Perform in vivo MRI scans of the brain to measure the volume of the lateral ventricles.[\[20\]](#)[\[21\]](#)[\[22\]](#)

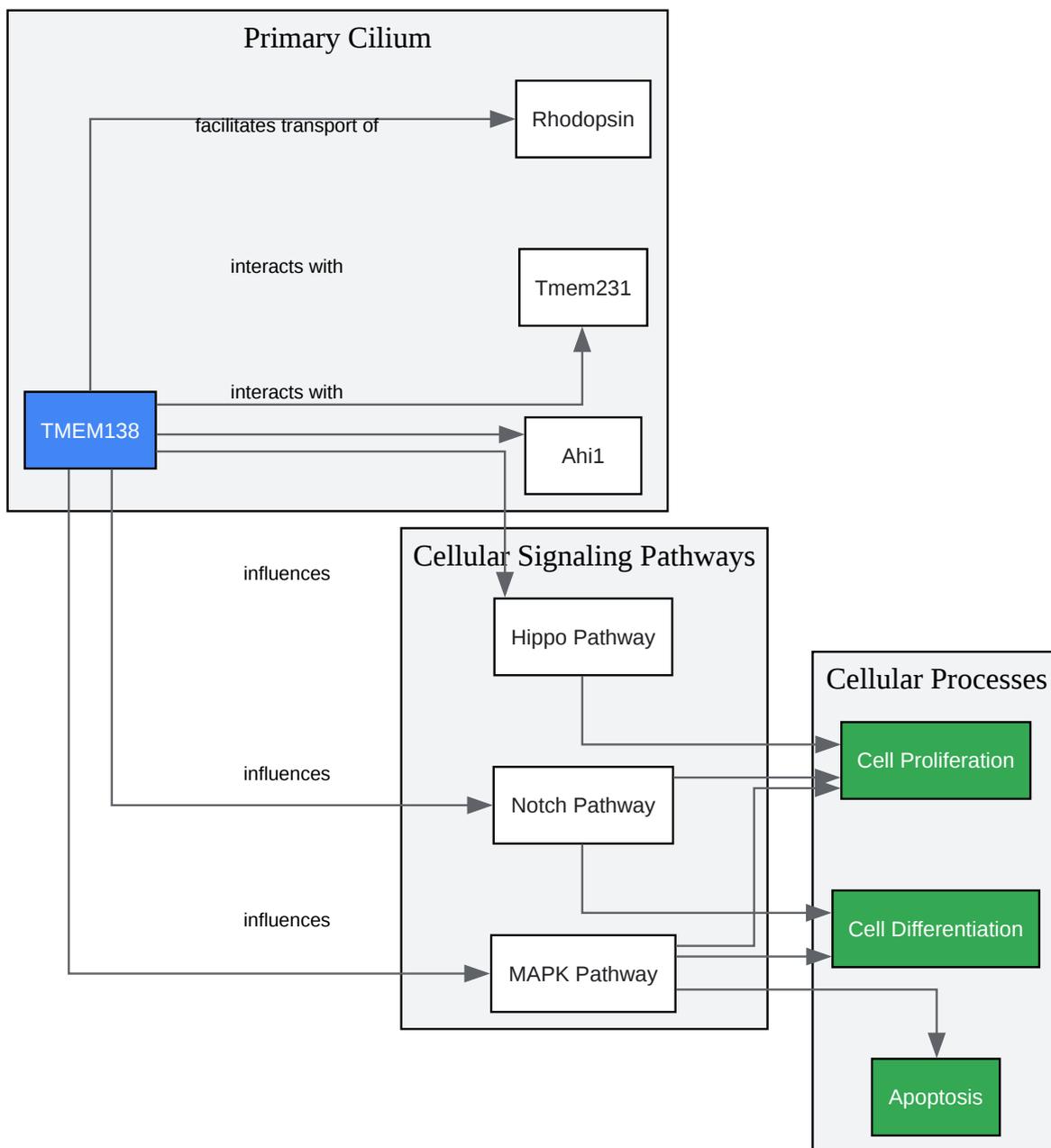
- Histology: Perfuse mice with 4% paraformaldehyde, dissect the brains, and process for histology. Stain brain sections with a suitable stain (e.g., cresyl violet) to visualize brain structures and measure ventricle size.

### 3. Male Fertility Analysis:

- Sperm Count: Euthanize male mice, dissect the cauda epididymides, and incubate them in a suitable medium to allow sperm to swim out. Count the sperm using a hemocytometer.[\[1\]](#)[\[5\]](#)  
[\[7\]](#)[\[23\]](#)[\[24\]](#)
- Testis Histology: Fix testes in Bouin's fixative, embed in paraffin, section, and stain with H&E to examine the stages of spermatogenesis.

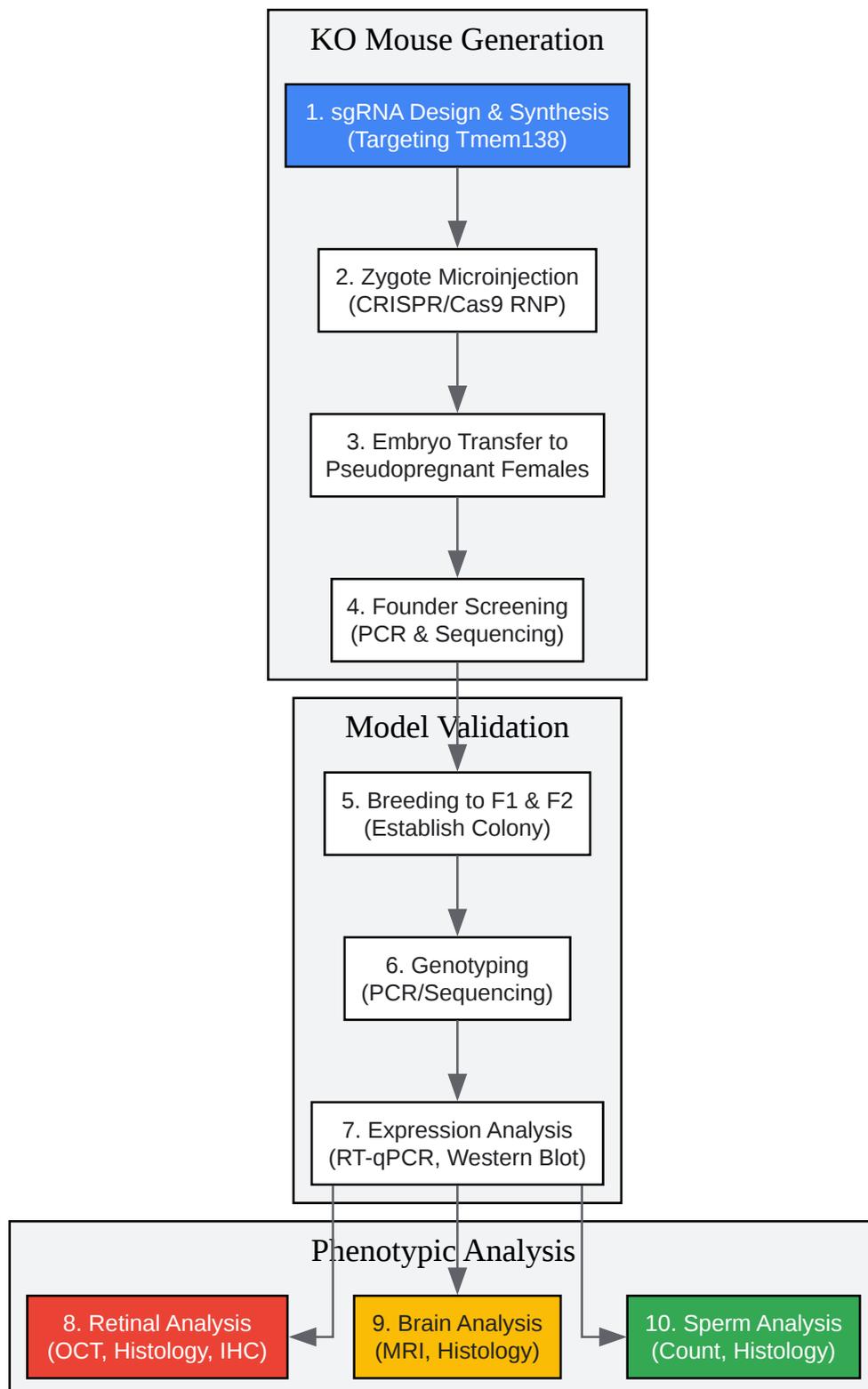
## Mandatory Visualizations

## Signaling Pathways and Experimental Workflows



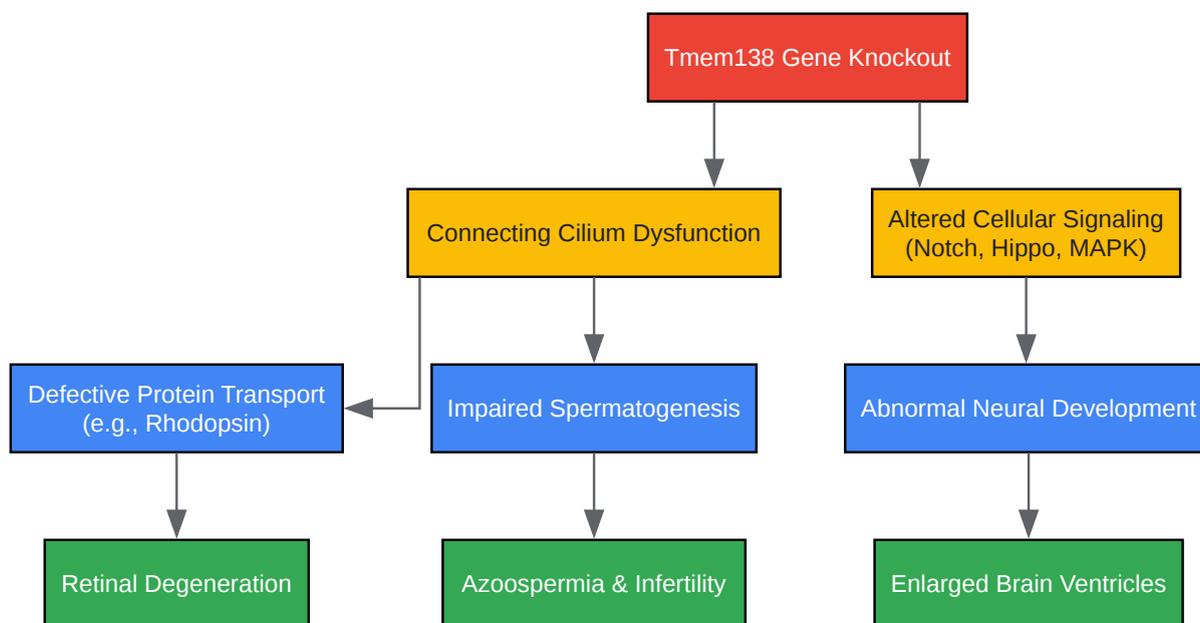
[Click to download full resolution via product page](#)

Caption: TMEM138 signaling interactions and downstream cellular effects.



[Click to download full resolution via product page](#)

Caption: Workflow for generating and characterizing a Tmem138 knockout mouse.



[Click to download full resolution via product page](#)

Caption: Logical relationships from Tmem138 knockout to observed phenotypes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Optimization of spermatozoa analysis in mice: A comprehensive protocol - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. TMEM138: From Biological Functions to Diseases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Joubert syndrome - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 5. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 6. Tmem138 is localized to the connecting cilium essential for rhodopsin localization and outer segment biogenesis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 7. [sdbonline.org](http://sdbonline.org) [[sdbonline.org](http://sdbonline.org)]
- 8. [jove.com](http://jove.com) [[jove.com](http://jove.com)]
- 9. [pnas.org](http://pnas.org) [[pnas.org](http://pnas.org)]
- 10. Tmem138 is localized to the connecting cilium essential for rhodopsin localization and outer segment biogenesis - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 11. [iovs.arvojournals.org](http://iovs.arvojournals.org) [[iovs.arvojournals.org](http://iovs.arvojournals.org)]
- 12. [biorxiv.org](http://biorxiv.org) [[biorxiv.org](http://biorxiv.org)]
- 13. [collecta.com](http://collecta.com) [[collecta.com](http://collecta.com)]
- 14. [collecta.com](http://collecta.com) [[collecta.com](http://collecta.com)]
- 15. [idtdna.com](http://idtdna.com) [[idtdna.com](http://idtdna.com)]
- 16. Optimizing sgRNA to Improve CRISPR/Cas9 Knockout Efficiency: Special Focus on Human and Animal Cell - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 17. Optimization of gene knockout approaches and sgRNA selection in hPSCs with inducible Cas9 expression - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 18. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 19. [genemedi.net](http://genemedi.net) [[genemedi.net](http://genemedi.net)]
- 20. Tracking brain volume changes in C57BL/6J and ApoE-deficient mice in a model of neurodegeneration: a 5-week longitudinal micro-MRI study - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 21. [scispace.com](http://scispace.com) [[scispace.com](http://scispace.com)]
- 22. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 23. First-line Evaluation of Sperm Parameters in Mice ( Mus musculus ) - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 24. [ph.health.mil](http://ph.health.mil) [[ph.health.mil](http://ph.health.mil)]
- To cite this document: BenchChem. [Application Notes and Protocols for Generating a T138 (TMEM138) Knockout Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662433#generating-a-t138-tmem138-knockout-mouse-model>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)